

Application Notes and Protocols for Atg7-IN-1

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Compound of Interest		
Compound Name:	Atg7-IN-1	
Cat. No.:	B12420836	Get Quote

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] A key protein in this pathway is the Autophagy-related protein 7 (Atg7), an E1-like activating enzyme essential for two ubiquitin-like conjugation systems that mediate autophagosome formation.[1][2][3] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making proteins like Atg7 significant targets for therapeutic research.[2]

Atg7-IN-1 is a potent and selective small-molecule inhibitor of Atg7.[4][5] It provides a powerful tool for researchers to study the roles of autophagy in both physiological and pathological contexts. By inhibiting Atg7, **Atg7-IN-1** blocks the formation of autophagosomes, leading to the accumulation of autophagy substrates such as p62/SQSTM1 and NBR1, and preventing the lipidation of LC3B (Microtubule-associated protein 1A/1B-light chain 3).[4] These application notes provide detailed protocols for the in vitro use of **Atg7-IN-1** in cell lines to study the inhibition of autophagy.

Mechanism of Action

Atg7 functions as an E1-like enzyme that activates two ubiquitin-like proteins, Atg8 (LC3) and Atg12.[1] This activation is a critical step for the subsequent conjugation events that are essential for the elongation and closure of the autophagosome membrane.[1] **Atg7-IN-1** selectively binds to and inhibits the enzymatic activity of Atg7, thereby blocking the entire

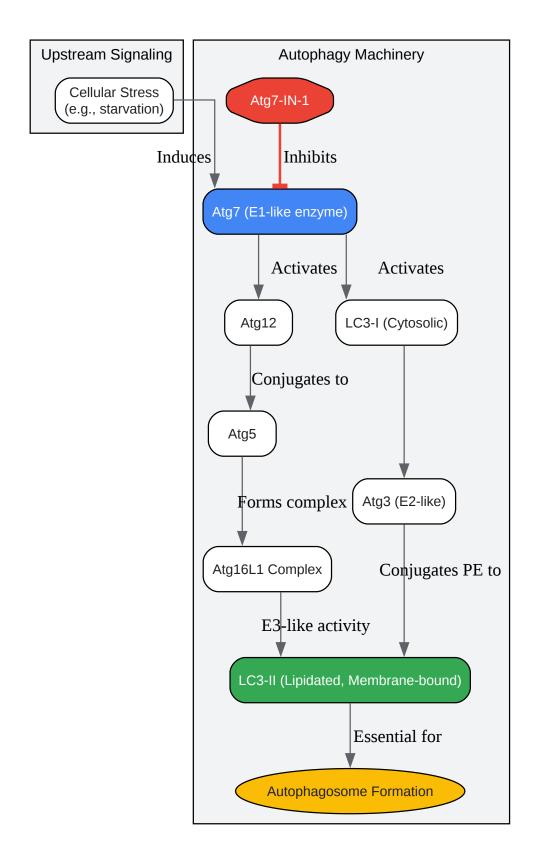




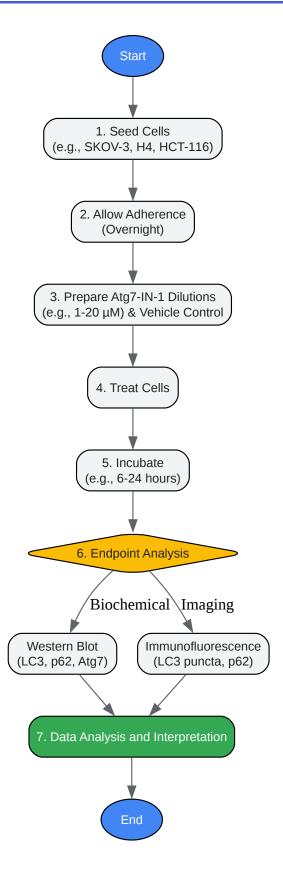


downstream autophagy pathway.[4][5][6] This inhibition leads to a measurable decrease in LC3-II (lipidated LC3) levels and an accumulation of autophagic cargo receptors like p62.[4]









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